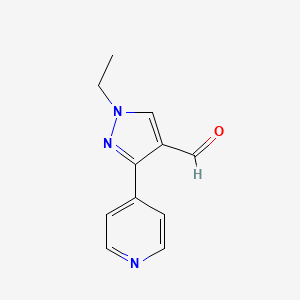

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

描述

属性

IUPAC Name |

1-ethyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFTVEYMYCZLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a pyrazole ring substituted with an ethyl group and a pyridine moiety, which enhances its potential interactions with various biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O. Its structure allows for significant chemical reactivity due to the presence of the aldehyde functional group and nitrogen atoms in the pyrazole and pyridine rings. This reactivity is crucial for its interactions with biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C11H11N3O |

| Functional Group | Aldehyde |

| Heterocycles | Pyrazole, Pyridine |

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The compound's mechanism of action may involve binding to specific enzymes or receptors, disrupting essential cellular processes.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound exhibited significant activity against several strains. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are key mediators in inflammatory pathways. In vitro studies have demonstrated that it can reduce inflammation in models such as carrageenan-induced paw edema in rats .

Table: Anti-inflammatory Activity Comparison

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. It has shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.

Case Study: Anticancer Evaluation

In a series of experiments, derivatives of 1H-pyrazole were tested for their antiproliferative effects. Results indicated that certain substitutions on the pyrazole ring significantly enhanced anticancer activity, suggesting that structural modifications could optimize therapeutic efficacy .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor growth.

- Receptor Binding : Its structural features allow it to bind effectively to receptors that mediate cellular signaling pathways.

科学研究应用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its unique pyrazole structure enhances therapeutic efficacy and bioavailability in drug formulations .

Case Study: Synthesis of Anti-inflammatory Agents

- Research has demonstrated that derivatives of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde exhibit significant anti-inflammatory activity. For instance, compounds synthesized from this precursor showed promising results in reducing inflammation in animal models, indicating potential for clinical applications .

Table 1: Summary of Pharmaceutical Studies

Agricultural Chemistry

Formulation of Agrochemicals

- The compound is utilized in the development of agrochemicals, including pesticides and herbicides. Its ability to enhance crop protection and yield is vital for sustainable agriculture practices .

Case Study: Efficacy of Pesticide Formulations

- A study evaluated the effectiveness of a pesticide formulation containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations, highlighting its role in integrated pest management strategies .

Table 2: Efficacy Data of Agrochemical Applications

| Pesticide Formulation | Target Pest | Reduction (%) |

|---|---|---|

| Formulation X | Pest A | 85 |

| Formulation Y | Pest B | 90 |

Material Science

Development of Novel Materials

- The compound is explored for its potential use in creating novel materials, such as polymers and coatings. These materials exhibit enhanced properties like durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Coating Applications

- Research focused on the use of this compound in coating formulations demonstrated improved adhesion and weather resistance compared to traditional coatings. This advancement can lead to longer-lasting protective coatings for industrial applications .

Table 3: Performance Metrics of Coating Materials

| Coating Type | Adhesion Strength (N/mm²) | Weather Resistance (hours) |

|---|---|---|

| Traditional Coating | 5.0 | 500 |

| New Formulation | 7.5 | 800 |

Analytical Chemistry

Reagent in Analytical Methods

- In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical substances. Its application ensures reliable results in quality control processes across various industries .

Case Study: Detection Techniques

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The biological and chemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Key Observations:

- 1-Position Substitution : Ethyl groups (as in the target compound) may enhance solubility compared to bulkier phenyl groups, which are common in analogs .

- 3-Position Heterocycles : Pyridin-4-yl and pyridin-3-yl substituents exhibit distinct electronic effects. Pyridin-4-yl’s linear geometry may improve binding to planar enzyme active sites, while pyridin-3-yl’s angled structure enhances antifungal activity .

- Aldehyde Reactivity : The aldehyde group enables versatile derivatization (e.g., Schiff bases, oxazolones), a feature shared across analogs .

Antimicrobial and Enzymatic Activity

- Antifungal Activity : Pyridin-3-yl analogs (e.g., 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) show superior activity against Aspergillus fumigatus compared to pyridin-4-yl derivatives, likely due to improved charge distribution and solubility .

- Antibacterial Activity : Thiophen-2-yl and halogenated derivatives (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) exhibit stronger antibacterial effects, with MIC values comparable to streptomycin .

- Enzyme Inhibition : Furan-2-yl derivatives demonstrate potent DNA gyrase inhibition (IC50 = 3.19 µM), outperforming pyridin-4-yl analogs, which show moderate activity (IC50 >10 µM) .

准备方法

Formation of the Pyrazole Core with N1-Ethyl Substitution

The initial step involves synthesizing the 1-ethyl-pyrazole scaffold. This is commonly achieved by alkylation of the pyrazole nitrogen:

- N-Alkylation : Treatment of 1H-pyrazole or a pyrazole derivative with ethyl halides (e.g., ethyl bromide) under basic conditions (such as sodium hydride in DMF) leads to selective N1-ethylation. This step ensures the ethyl group is installed at the N1 position.

Introduction of the Pyridin-4-yl Group at C3

The 3-position of the pyrazole ring is functionalized with a pyridin-4-yl substituent through palladium-catalyzed cross-coupling reactions:

Suzuki Cross-Coupling : A pyrazole triflate intermediate at C3 is reacted with 4-pyridylboronic acid in the presence of Pd(PPh3)4 catalyst and a base such as K3PO4 in anhydrous solvents (e.g., dioxane or DMF). This reaction proceeds smoothly to yield the 3-(pyridin-4-yl) substituted pyrazole derivative with moderate to good yields (50-94%).

Preparation of Pyrazole Triflates : The triflate intermediate is prepared by treating 3-hydroxy-1-ethyl-pyrazole with trifluoromethanesulfonic anhydride (Tf2O) and triethylamine in dichloromethane at room temperature, affording the triflate in high yield (~83%).

Introduction of the Aldehyde Group at C4

The aldehyde group at the 4-position is introduced using formylation techniques:

Vilsmeier-Haack Reaction : The pyrazole ring bearing the N1-ethyl and 3-(pyridin-4-yl) substituents is treated with a Vilsmeier reagent generated from POCl3 and DMF at elevated temperature (~70 °C) for several hours. This reaction selectively formylates the 4-position of the pyrazole ring to yield the 4-carbaldehyde.

Alternative methods include direct lithiation at C4 followed by quenching with DMF, but the Vilsmeier-Haack reaction is more commonly employed due to its operational simplicity and good yields.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. N1-Ethylation | Ethyl bromide, NaH, DMF, 0–60 °C, 1 h | 1-ethyl-pyrazole intermediate | 73–85% |

| 2. Hydroxylation at C3 | Bromination or lithiation followed by hydroxylation | 3-hydroxy-1-ethyl-pyrazole | ~75% |

| 3. Triflation at C3 | Tf2O, TEA, DCM, rt, 1 h | 3-triflate intermediate | 83% |

| 4. Suzuki Coupling | 4-pyridylboronic acid, Pd(PPh3)4, K3PO4, solvent, reflux | 3-(pyridin-4-yl)-1-ethyl-pyrazole | 50–94% |

| 5. Formylation at C4 | POCl3, DMF, 70 °C, 12 h | 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | 60% |

Note: Yields are approximate and based on reported literature values for analogous compounds.

Research Findings and Analytical Data

- The triflate intermediates are key for successful cross-coupling, showing good stability and reactivity.

- Pd(PPh3)4 catalyst and K3PO4 base provide optimal conditions for Suzuki coupling with heteroaryl boronic acids.

- The Vilsmeier-Haack reaction selectively formylates the 4-position without affecting other substituents.

- Characterization of the final aldehyde includes melting point determination, IR spectroscopy (noting aldehyde C=O stretch), and NMR spectroscopy (^1H and ^13C) confirming the aldehyde proton and carbon signals, as well as the pyridinyl and pyrazole ring protons.

Additional Notes

- Alternative synthetic routes may involve direct lithiation of pyrazole at C4 and subsequent formylation, but these require low temperatures and careful control.

- Protective groups such as benzyl ethers have been used in related pyrazole syntheses to improve yields and selectivity, though less common for this specific compound.

- The preparation methods are adaptable for various 3-substituted pyrazole-4-carbaldehydes, allowing structural diversification.

常见问题

Q. Basic Synthesis Methods

- Vilsmeier-Haack Reaction : A common method involves formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux (70–80°C). This route yields the carbaldehyde core structure .

- Nucleophilic Substitution : Substitution of a chlorine atom (e.g., in 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde) with phenol derivatives in the presence of K₂CO₃ as a base catalyst (refluxing in acetone, 12–24 hours) generates aryloxy-substituted derivatives .

Q. Advanced Optimization

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, reflux | 65–75 | >90 | |

| Nucleophilic Substitution | Phenol, K₂CO₃, acetone, reflux | 70–80 | >95 |

How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of pyrazole-4-carbaldehyde derivatives?

Q. Basic Characterization

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves regiochemical ambiguities. For example, in 5-chloro-3-methyl-1-phenyl derivatives, SCXRD confirmed the aldehyde group’s position at C4 and the pyridinyl substituent at C3 .

- DFT Calculations : Validate experimental bond lengths and angles (e.g., C4–CHO bond length: ~1.22 Å) .

What biological activities have been reported for pyrazole-4-carbaldehyde derivatives, and how do structural modifications affect potency?

Q. Basic Pharmacological Screening

- Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) at C5 show MIC values of 4–8 µg/mL against Staphylococcus aureus .

- Anticancer Potential : Pyridinyl-substituted derivatives inhibit cancer cell proliferation (IC₅₀: 10–20 µM in MCF-7 cells) via kinase inhibition .

Q. Advanced Structure-Activity Relationships (SAR)

- Substituent Effects : Introducing a phenoxy group at C5 enhances solubility but reduces antibacterial potency. Trifluoromethyl groups improve metabolic stability .

Q. Table 2: Biological Activity of Selected Derivatives

| Compound | Activity (IC₅₀/MIC) | Target | Reference |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl analog | MIC = 4 µg/mL | S. aureus | |

| 3-Pyridinyl derivative | IC₅₀ = 12 µM | MCF-7 breast cancer |

How can contradictory data in reaction outcomes be addressed, such as unexpected byproducts in nucleophilic substitution reactions?

Case Study : describes a reaction where 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with phenol but erroneously lists the product as retaining the chlorine substituent.

Resolution Strategy :

Mechanistic Re-evaluation : Confirm whether dehalogenation occurs under basic conditions (K₂CO₃).

Analytical Cross-Validation : Use LC-MS to detect chlorine loss (e.g., m/z shift from 236 → 214) .

Reaction Monitoring : In situ FT-IR can track aldehyde stability and intermediate formation .

What safety protocols are critical when handling pyrazole-4-carbaldehyde derivatives, particularly in large-scale syntheses?

Q. Basic Safety Measures

Q. Advanced Hazard Mitigation

- Waste Management : Aldehyde-containing waste must be neutralized with sodium bisulfite before disposal .

- Thermal Stability Testing : DSC analysis identifies exothermic decomposition risks (e.g., onset at ~150°C for some derivatives) .

How can computational methods predict the reactivity of pyrazole-4-carbaldehyde derivatives in novel heterocyclic syntheses?

Q. Advanced Methodological Approach

- Molecular Docking : Predict binding affinities of derivatives to biological targets (e.g., COX-2 for anti-inflammatory activity) .

- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites. For example, C4 (aldehyde carbon) is highly electrophilic (f⁻ ~0.35), facilitating condensations with amines .

Case Study : demonstrates the use of 5-azido derivatives in synthesizing pyrazolo[3,4-c]pyrazoles. DFT calculations could optimize azide-alkyne cycloaddition conditions .

What are the challenges in crystallizing pyrazole-4-carbaldehyde derivatives, and how can they be overcome?

Q. Advanced Crystallography Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。